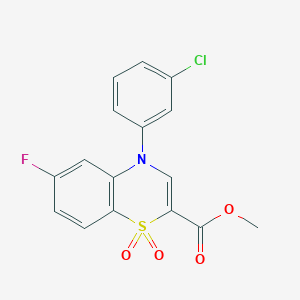

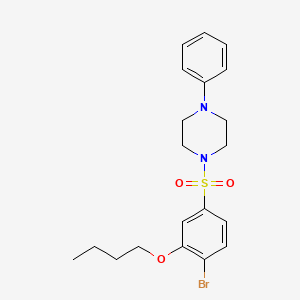

![molecular formula C24H23N3O4S2 B2483034 (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 533868-44-9](/img/structure/B2483034.png)

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, compounds bearing a benzamide or thiazolyl moiety are synthesized through reactions involving isocyanates, isothiocyanates, and active methylene compounds, leading to various heterocyclic structures (Basheer & Rappoport, 2006). The synthesis often employs palladium-catalyzed reactions, enabling the formation of complex molecules with high specificity and yield (Zhu et al., 2023).

Molecular Structure Analysis

Structural characterization of similar molecules is achieved using X-ray crystallography, NMR, and IR spectroscopy. These techniques provide insights into the molecular geometry, bond lengths, angles, and the overall conformation of the molecules. For example, X-ray crystallography has been used to determine the crystal structures of related benzamide derivatives, revealing intricate details about their molecular frameworks and interactions (Inkaya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to "(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide" often involves interactions with nucleophiles and electrophiles, facilitating various organic transformations. These compounds participate in reactions such as cycloadditions, substitutions, and eliminations, which are central to modifying their chemical structures and properties for specific applications (Yadav et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives, for example, has been explored, showing the significant role of methyl functionality and S⋯O interaction in determining their physical state and stability (Yadav & Ballabh, 2020).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards acids and bases, and photochemical stability, are essential for understanding the behavior of these compounds under different chemical environments. Studies on related compounds focus on their interactions with biological targets, revealing the potential for medicinal chemistry applications (Park et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- A study by Ravinaik et al. (2021) explored similar compounds and found that they exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer.

Synthesis and High-Yield Production

- Bobeldijk et al. (1990) focused on the synthesis of related compounds through a high-yield process, indicating the feasibility of large-scale production for research and potential medical applications.

Antimicrobial Activity

- Research by Priya et al. (2006) showed that similar benzamide derivatives displayed significant antibacterial and antifungal activities, highlighting its potential in addressing microbial infections.

Photodynamic Therapy Application

- A study by Pişkin et al. (2020) discussed the synthesis of derivatives for use in photodynamic therapy, particularly for cancer treatment.

Supramolecular Gelators

- Yadav & Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as new series of supramolecular gelators, examining their role in methyl functionality and S⋯O interaction.

Eigenschaften

IUPAC Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-4-27-22-20(31-3)11-8-12-21(22)32-24(27)25-23(28)17-13-15-19(16-14-17)33(29,30)26(2)18-9-6-5-7-10-18/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHIXJZZPLSFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482952.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)